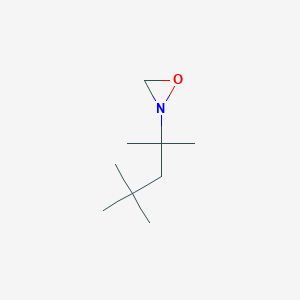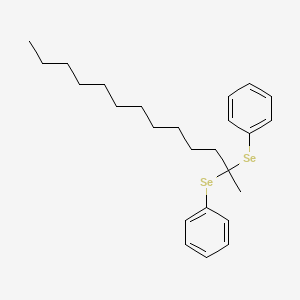
Methyl 4-methoxy-3,5-di(1H-pyrrol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-3,5-di(1H-pyrrol-1-yl)benzoate is a chemical compound with a complex structure that includes a benzoate core substituted with methoxy and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3,5-di(1H-pyrrol-1-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with pyrrole under specific conditions. One common method includes the use of a catalyst such as triethylamine in a solvent like dichloromethane at room temperature. The reaction proceeds through the formation of an intermediate ester, which is then further reacted with pyrrole to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3,5-di(1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-methoxy-3,5-di(1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its ability to interact with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3,5-di(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The pyrrole groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1H-pyrrol-1-yl)benzoate
- Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 4-methoxy-3,5-di(1H-pyrrol-1-yl)benzoate is unique due to the presence of both methoxy and pyrrole groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biological studies .
Properties
CAS No. |
61544-63-6 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
methyl 4-methoxy-3,5-di(pyrrol-1-yl)benzoate |
InChI |
InChI=1S/C17H16N2O3/c1-21-16-14(18-7-3-4-8-18)11-13(17(20)22-2)12-15(16)19-9-5-6-10-19/h3-12H,1-2H3 |
InChI Key |
RUBZCUJJIVAPOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1N2C=CC=C2)C(=O)OC)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,4,9,9-Tetrabromobicyclo[6.1.0]nonane](/img/structure/B14569085.png)

![N-[2-(Cyclopent-3-en-1-yl)butyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14569097.png)


![4-(Hydroxyimino)-7-[(oxan-2-yl)oxy]dodec-5-ynamide](/img/structure/B14569117.png)
![1,3-Propanediamine, N-ethyl-N'-[2-[methyl(phenylmethyl)amino]ethyl]-](/img/structure/B14569119.png)
![N-[3-(2-Nitrophenyl)-1-phenylpropylidene]hydroxylamine](/img/structure/B14569125.png)

![1-[(3,4-Dimethylphenyl)methyl]-3,4-dimethylquinolin-2(1H)-one](/img/structure/B14569142.png)
